Lenalidomide 4'-alkyl-C3-azide Lenalidomide 4'-alkyl-C3-azide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16616815
InChI: InChI=1S/C16H18N6O3/c17-21-19-8-2-7-18-12-4-1-3-10-11(12)9-22(16(10)25)13-5-6-14(23)20-15(13)24/h1,3-4,13,18H,2,5-9H2,(H,20,23,24)
SMILES:
Molecular Formula: C16H18N6O3
Molecular Weight: 342.35 g/mol

Lenalidomide 4'-alkyl-C3-azide

CAS No.:

Cat. No.: VC16616815

Molecular Formula: C16H18N6O3

Molecular Weight: 342.35 g/mol

* For research use only. Not for human or veterinary use.

Lenalidomide 4'-alkyl-C3-azide -

Specification

Molecular Formula C16H18N6O3
Molecular Weight 342.35 g/mol
IUPAC Name 3-[7-(3-azidopropylamino)-3-oxo-1H-isoindol-2-yl]piperidine-2,6-dione
Standard InChI InChI=1S/C16H18N6O3/c17-21-19-8-2-7-18-12-4-1-3-10-11(12)9-22(16(10)25)13-5-6-14(23)20-15(13)24/h1,3-4,13,18H,2,5-9H2,(H,20,23,24)
Standard InChI Key BUOALKMQQKQMCO-UHFFFAOYSA-N
Canonical SMILES C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=CC=C3NCCCN=[N+]=[N-]

Introduction

Chemical Identity and Structural Features

Lenalidomide 4'-alkyl-C3-azide (CAS No. 2399455-71-9) is a synthetic small molecule derived from lenalidomide, a thalidomide analog approved for multiple myeloma and myelodysplastic syndromes. The compound’s molecular formula is C16H18N6O3\text{C}_{16}\text{H}_{18}\text{N}_{6}\text{O}_{3}, with a molecular weight of 342.35 g/mol . Structural modifications at the 4'-position of the phthalimide ring introduce an alkyl chain terminated by an azide group (-N3_3), enabling participation in copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions .

PropertyValue
CAS Number2399455-71-9
Molecular FormulaC16_{16}H18_{18}N6_6O3_3
Molecular Weight342.35 g/mol
Key Functional GroupAzide (-N3_3)
SolubilityDMSO, dimethylformamide

This structural adaptability allows the compound to serve as a cereblon (CRBN)-directed ligand in PROTAC architectures, bridging E3 ligase complexes to target proteins for ubiquitination and proteasomal degradation .

Synthesis and Chemical Applications

The synthesis of Lenalidomide 4'-alkyl-C3-azide involves regioselective alkylation at the 4'-position of lenalidomide’s isoindolinone core. Optimized protocols use potassium carbonate as a base in polar aprotic solvents like dimethylformamide (DMF) to achieve high yields while preserving the integrity of the phthalimide and piperidine-2,6-dione moieties. The azide group is introduced via nucleophilic substitution or click chemistry-compatible linkers, ensuring compatibility with downstream bioconjugation steps .

In PROTAC design, this compound’s azide group reacts with alkynes or strained cyclooctynes (e.g., DBCO, BCN) on target protein ligands, forming stable triazole or cyclooctyne adducts. This modularity facilitates rapid assembly of heterobifunctional degraders targeting proteins such as BET family members (BRD2/3/4) or transcription factors like IKZF1/3 . For example, PROTACs incorporating Lenalidomide 4'-alkyl-C3-azide demonstrated selective degradation of BRD4 in multiple myeloma cell lines, correlating with potent anti-proliferative effects .

Mechanism of Action and Biological Activity

Lenalidomide 4'-alkyl-C3-azide retains the cereblon-binding activity of its parent compound, engaging the CRL4CRBN^\text{CRBN} E3 ubiquitin ligase complex. Upon binding, it induces conformational changes in cereblon, enabling recruitment of neosubstrates such as IKZF1, IKZF3, and CK1α for ubiquitination and degradation . This mechanism underpins its utility in hematological malignancies, where degradation of IKZF1/3 disrupts survival pathways in malignant plasma cells .

Recent studies highlight the compound’s enhanced selectivity profile compared to lenalidomide. For instance, 6-fluoro derivatives of lenalidomide (structurally analogous to Lenalidomide 4'-alkyl-C3-azide) exhibited preferential degradation of oncogenic substrates (IKZF1/3, CK1α) over developmental proteins like SALL4, reducing teratogenicity risks . PROTACs leveraging this selectivity showed robust activity in 5q myelodysplastic syndrome (5q MDS) models, achieving target degradation at nanomolar concentrations .

Preclinical and Therapeutic Implications

In preclinical models, PROTACs synthesized using Lenalidomide 4'-alkyl-C3-azide demonstrated superior efficacy compared to traditional IMiDs. A 2023 study reported that BET-targeting PROTACs reduced tumor burden in xenograft models of multiple myeloma by >90%, with sustained degradation observed for 72 hours post-administration . These effects correlated with downregulation of MYC and IRF4, critical oncogenes in myeloma pathogenesis .

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